RS 102895 hydrochloride is a small molecule that acts as an antagonist for chemokine receptors, particularly Chemokine (C-C motif) receptor 2 (CCR2) [, , ].
Studies have shown that RS 102895 hydrochloride inhibits CCR2 with an IC50 (half maximal inhibitory concentration) value in the nanomolar range (around 0.36 µM) [, ]. This indicates high potency in blocking the activity of CCR2. Additionally, it displays some selectivity for CCR2 compared to the closely related CCR1 receptor, with an IC50 value of 17.8 µM for CCR1 [, ].
Here, IC50 refers to the concentration of a substance that inhibits a specific biological process by half. A lower IC50 value indicates a higher potency of the compound.
CCR2 is a G protein-coupled receptor (GPCR) involved in the migration and activation of immune cells, particularly monocytes and macrophages []. By binding to CCR2, RS 102895 hydrochloride prevents chemokines, such as Monocyte chemoattractant protein 1 (MCP-1), from activating the receptor [, ]. This inhibition can potentially modulate immune responses.
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a complex organic compound characterized by its unique spiro structure, which combines a benzoxazine and piperidine moiety. This compound is primarily recognized as a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2), making it significant in the study of inflammatory responses and immune system modulation. It exhibits a high affinity for the β subunit of CCR2, leading to the inhibition of CCR2 signaling pathways and a reduction in monocyte recruitment to sites of inflammation .
RS 102895 hydrochloride acts as a competitive antagonist at the CCR2 chemokine receptor []. Chemokines are small signaling molecules that direct the migration of immune cells. By binding to CCR2, RS 102895 hydrochloride prevents chemokines from activating the receptor, thereby inhibiting the recruitment of immune cells to specific sites in the body []. This mechanism has been implicated in various inflammatory diseases.
Information regarding the specific toxicity and hazards of RS 102895 hydrochloride is limited. As with any research chemical, it should be handled with care following standard laboratory safety protocols. It is likely to be irritating and potentially harmful if ingested or inhaled.
The chemical behavior of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride includes several notable reactions:
The biological activity of this compound is primarily linked to its role as a CCR2 antagonist. Research indicates that it can significantly affect immune responses by:
The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride generally involves multiple steps of organic synthesis. The detailed process includes:
This compound has several applications across various fields:
Interaction studies involving 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride have demonstrated its capacity to interfere with various signaling pathways associated with CCR2. These studies often focus on:
Several compounds share structural or functional similarities with 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
RS 102895 | C21H22ClF3N2O2 | Another CCR2 antagonist with similar binding properties but different pharmacological profiles. |
1'-[2-(4-chlorophenyl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | C20H21ClN2O2 | Shares the spiro structure but differs in halogen substitution patterns. |
1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | C21H21F3N2O2 | Similar structure but variations in the benzoxazine component affecting biological activity. |
These compounds highlight the uniqueness of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride due to its specific receptor affinity and biological effects that may differ significantly from those of structurally similar compounds .